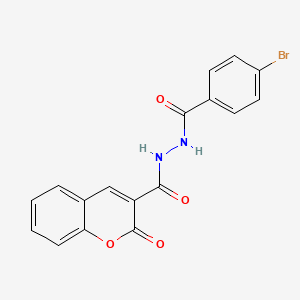
4-Bromo-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 2-oxo-2H-chromene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) in an appropriate solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-oxo-2H-chromene-3-carboxylic acid: A related compound with similar structural features but lacking the benzohydrazide moiety.
N-(4-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide: Another coumarin derivative with a different functional group attached to the chromene ring.
Uniqueness
4-Bromo-N’-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is unique due to the presence of both the bromine atom and the benzohydrazide moiety, which confer distinct chemical properties and potential applications. Its combination of structural features makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
322414-13-1 |
|---|---|
Molecular Formula |
C17H11BrN2O4 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C17H11BrN2O4/c18-12-7-5-10(6-8-12)15(21)19-20-16(22)13-9-11-3-1-2-4-14(11)24-17(13)23/h1-9H,(H,19,21)(H,20,22) |
InChI Key |
YXDUPJHBWRFNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


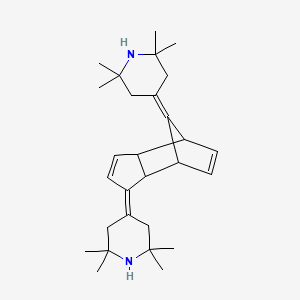
![4-[(Pentadecafluoroheptyl)oxy]benzoic acid](/img/structure/B15044812.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide](/img/structure/B15044816.png)
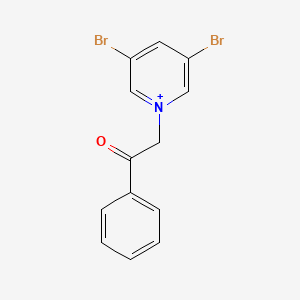
![4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide](/img/structure/B15044825.png)
![4-{(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B15044833.png)
![N'-[(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidene](tert-butoxy)carbohydrazide](/img/structure/B15044837.png)
![N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B15044851.png)
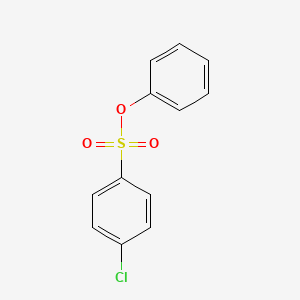
![N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide](/img/structure/B15044871.png)
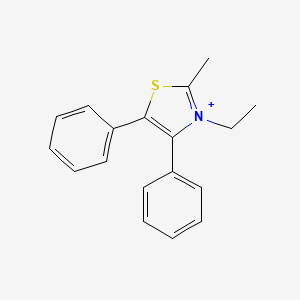
![6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline](/img/structure/B15044896.png)
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![1,4-Bis[4-(nonyloxy)benzoyl]piperazine](/img/structure/B15044910.png)
